molecular formula C9H6N2O2 B1346944 Cinnoline-4-carboxylic acid CAS No. 21905-86-2

Cinnoline-4-carboxylic acid

Cat. No. B1346944
CAS RN: 21905-86-2
M. Wt: 174.16 g/mol
InChI Key: ZKOMQFDQFTVPBZ-UHFFFAOYSA-N
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Description

Cinnoline-4-carboxylic acid is a chemical compound with the empirical formula C9H6N2O2 and a molecular weight of 174.16 . It is a yellow to tan powder .


Synthesis Analysis

The synthesis of Cinnoline-4-carboxylic acid involves the Doebner Hydrogen-Transfer Reaction . Another method involves refluxing Isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .


Molecular Structure Analysis

The molecular structure of Cinnoline-4-carboxylic acid is represented by the SMILES string OC(=O)c1cnnc2ccccc12 . Further analysis of the molecular structure can be found in the referenced paper .


Physical And Chemical Properties Analysis

Cinnoline-4-carboxylic acid is a yellow to tan powder with a melting point of 175 °C (dec.) (lit.) . Its density is predicted to be 1.421±0.06 g/cm3 .

Scientific Research Applications

Molecular Structure and Nonlinear Optical Properties

  • Cinnoline-4-carboxylic acid (CN4C) has been studied for its molecular structure and nonlinear optical (NLO) properties. Using density functional theory, researchers found that CN4C exhibits significant first-order hyperpolarizability, indicating potential applications in nonlinear optics. This hyperpolarizability suggests that CN4C could be useful in photonic and electro-optic devices (Sindhu, Muthu, Raja, & Muhamed, 2017).

Antimicrobial Activities

  • Some derivatives of cinnoline carboxylic acids, including cinnoline-4-carboxylic acid, have been synthesized and tested for antimicrobial activities. These compounds showed comparable activity to standard drugs, indicating their potential as antimicrobial agents (Saravanan & Manjunatha, 1998).

Synthesis and Applications in Organic Chemistry

  • Cinnoline-4-carboxylic acid is involved in various synthesis processes. For instance, an efficient isothiourea-catalyzed cycloaddition using cinnoline-4-carboxylic acid derivatives produced functionalized tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives. These compounds, with their stereochemical complexity, have implications in organic synthesis and medicinal chemistry (Zhang & Song, 2018).

Role in Photoreactions

  • Cinnoline-4-carboxylic acid and its derivatives have been studied in photochemical reactions. For example, research on azo compounds and their cyclodehydrogenation to form cinnoline derivatives, including cinnoline-4-carboxylic acid, highlights its role in photochemical processes. These findings are significant in the context of synthetic chemistry and photophysics (Badger, Drewer, & Lewis, 1964).

Agricultural Applications

  • In agriculture, cinnoline-4-carboxylic acid derivatives have been explored as pollen suppressants. For instance, SC-2053, a compound containing cinnoline-4-carboxylic acid, was studied for its effectiveness in suppressing pollen in wheat, indicating potential use in agricultural breeding and hybridization techniques (Cross, Herzmark, Guilford, Patterson, & Labovitz, 1995).

Electrochemical Properties and Polymer Applications

  • The electrochemical properties of new conjugated polymers containing benzo[c]cinnoline, including derivatives of cinnoline-4-carboxylic acid, have been investigated. These studies suggest potential applications of these polymers in organic electronics, particularly as materials for OLEDs (organic light-emitting diodes) due to their low LUMO and HOMO energy levels (Chen et al., 2011).

Safety And Hazards

Cinnoline-4-carboxylic acid should be handled with care to avoid dust formation and inhalation. It should not be allowed to enter drains . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

Relevant Papers The relevant papers for Cinnoline-4-carboxylic acid include studies on its synthesis , molecular structure , and safety . Further details can be found in the referenced papers .

properties

IUPAC Name

cinnoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOMQFDQFTVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176318
Record name Cinnoline-4-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-4-carboxylic acid

CAS RN

21905-86-2
Record name 4-Cinnolinecarboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name 4-Cinnolinecarboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name CINNOLINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
TL Jacobs, S Winstein, RB Henderson… - Journal of the …, 1946 - ACS Publications
… oxidized with hypochlorite to give cinnoline-4-carboxylic acid but bromination of the ketone … hydrogen chloride on the unstable acid chloride of cinnoline-4-carboxylic acid (XIV). No …
Number of citations: 25 pubs.acs.org
GM Singerman - Chemistry of Heterocyclic Compounds …, 1973 - Wiley Online Library
… The best method now used to prepare cinnoline is the thermal decarboxylation of cinnoline-4-carboxylic acid (5) in benzophenone at 155-165”, which gives cinnoline (1) in 72 % yield …
Number of citations: 12 onlinelibrary.wiley.com
RN CASTLE, M ONDA - The Journal of Organic Chemistry, 1961 - ACS Publications
… Cinnoline-4-carboxylic acid. This compound was prepared by the method of Jacobs et alA … of cinnoline-4-carboxylic acid. The clear orange solution was treated with charcoal, filtered, …
Number of citations: 5 pubs.acs.org
S Sindhu, S Muthu, M Raja… - Int. J. Adv. Scientific …, 2017 - researchgate.net
… Abstract: In this work, we reported theoretical investigations on molecular structure of cinnoline-4-carboxylic acid (CN4C). The molecular geometry and NLO have been calculated by …
Number of citations: 1 www.researchgate.net
M Scobie, G Tennant - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… We recently described the application of this general principle in an efficient synthesis of cinnoline-4-carboxylic acid lN-oxides.4 Pivotal to the extension of this principle to the synthesis …
Number of citations: 9 pubs.rsc.org
CP Joshua, VNR Pillai - Tetrahedron Letters, 1973 - Elsevier
… followed by working-up and chromatography on a column of silica gel yielded benzo[G]cinnoline-4,7-dicarboxylic acid (IV: R-COOH, 25 mg.) and beczo&]cinnoline-4carboxylic acid (IV: …
Number of citations: 8 www.sciencedirect.com
CP Joshua, GE Lewis - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Two chloro and two methyl derivatives of azobenzene-2-carboxylic acid have been found to yield the corresponding derivatives of benzo[c]cinnoline-4carboxylic acid in good yields …
Number of citations: 5 www.publish.csiro.au
JS Morley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Cinnoline is best prepared by decarboxylation of cinnoline-4-carboxylic acid in benzophenone during which 4 : 4’-dicinnolyl is formed as a minor product. Catalytic reduction of 4-chloro…
Number of citations: 2 pubs.rsc.org
M Scobie, G Tennant - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… provides a viable synthetic route to hitherto inaccessible cinnoline-4-carboxylic acid lN-oxides. … a viable synthetic route to otherwise inaccessible cinnoline-4-carboxylic acid 1-Noxides. …
Number of citations: 11 pubs.rsc.org
HJ Kim, AB Bo, JD Kim, YS Kim, B Khaitov… - Journal of Agricultural …, 2020 - ACS Publications
… mass spectrometry analysis, the 580-H1 and 580-H2 compounds were identified as a cinnoline-4-carboxamide (M W , 173.0490; C 9 H 7 N 3 O 2 ) and cinnoline-4-carboxylic acid (M W …
Number of citations: 12 pubs.acs.org

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